Dimethyl Azelate (CAS 1732-10-1) is the dimethyl ester of the C9 linear dicarboxylic acid, azelaic acid.[1][2] It functions as a versatile chemical intermediate, plasticizer, and lubricant component.[3][4] Its primary procurement relevance stems from its use as a precursor for polyamides and polyesters, a complexing agent in high-performance lithium complex greases, and a specialty plasticizer for polymers requiring low-temperature flexibility.[5][6][7] Unlike its parent, azelaic acid, which is a solid at room temperature, Dimethyl Azelate is a liquid, simplifying handling and processing in many industrial applications.[7][8]
Substituting Dimethyl Azelate with its parent diacid (azelaic acid) or other common diesters like dimethyl sebacate introduces significant changes in physical and performance properties. Azelaic acid has a high melting point (106-108 °C), making it a solid that requires heating for many processes where Dimethyl Azelate is a handleable liquid (M.P. 18°C).[7][9] Compared to the C10 analogue, dimethyl sebacate, which is also a solid at room temperature (M.P. 26°C), Dimethyl Azelate's liquid state offers processability advantages.[7][10] In lubricant formulations, the specific diacid complexing agent (azelate vs. sebacate) impacts critical properties like thermo-oxidative stability and water washout resistance, making direct substitution without reformulation unfeasible.[9] Similarly, in polymer applications, the length of the diacid backbone directly influences glass transition temperature (Tg), flexibility, and mechanical properties, precluding simple interchangeability.[5][11]
Dimethyl Azelate is a liquid at standard ambient temperatures, with a reported melting point of 18°C.[7] This provides a significant processability advantage over its parent compound, Azelaic Acid, which is a solid with a melting point of approximately 106.5°C.[9] It also offers easier handling compared to the next higher common homolog, Dimethyl Sebacate (C10), which is a solid with a melting point of 26°C.[9][10]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 18°C |
| Comparator Or Baseline | Azelaic Acid: ~106.5°C; Dimethyl Sebacate: 26°C |
| Quantified Difference | 88.5°C lower than Azelaic Acid; 8°C lower than Dimethyl Sebacate |
| Conditions | Standard atmospheric pressure. |
This lower melting point eliminates the need for heating and melting steps required for its solid counterparts, reducing energy costs and simplifying liquid-phase processing and formulations.
When used as a monomer in polycondensation, azelaic acid (for which Dimethyl Azelate is a direct precursor) imparts greater flexibility to the resulting polymer compared to shorter-chain diacids. In a study on bio-based polyamides, the homopolymer derived from 100% azelaic acid (PA-AZA) exhibited a glass transition temperature (Tg) of 50-71°C.[5] This is significantly lower than the Tg of widely used commercial polyamides like Nylon 6,6 (synthesized from the shorter C6 adipic acid), which typically have a higher Tg, affecting their flexibility.[5]
| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Polyamide |
| Target Compound Data | 50–71 °C (for Polyamide based on Azelaic Acid) |
| Comparator Or Baseline | Implied higher Tg for polyamides from shorter diacids like Adipic Acid (Nylon 6,6). |
| Quantified Difference | Lower Tg indicates greater chain flexibility compared to C6-based polyamides. |
| Conditions | Melt polycondensation of azelaic acid with various diamines. |
For applications requiring enhanced flexibility and lower processing temperatures, selecting Dimethyl Azelate as a precursor provides a route to polyamides with inherently lower glass transition temperatures.
Dimethyl Azelate serves as a precursor for the azelate complexing agent in lithium complex greases, a dominant type of multipurpose grease.[2][9] A comparative study of lithium complex greases made with either azelaic acid or sebacic acid showed that while many properties were similar, the sebacate-based grease exhibited markedly better water washout resistance.[9] Conversely, the choice of diacid affects thermo-oxidative stability, indicating that formulation with azelate is distinct and tailored for specific performance balances.[9] The use of Dimethyl Azelate provides a liquid, easy-to-handle source for the azelate component in these formulations.[7]
| Evidence Dimension | Performance in Lithium Complex Grease |
| Target Compound Data | Serves as a viable complexing agent precursor. |
| Comparator Or Baseline | Sebacic Acid (C10 diacid). Sebacate grease showed better water washout but different thermo-oxidative stability. |
| Quantified Difference | Performance profiles are distinct, requiring specific formulation choices rather than direct substitution. |
| Conditions | Grease formulation in both polar (polyol ester) and non-polar (PAO) base fluids. |
This demonstrates that Dimethyl Azelate is a non-interchangeable, foundational component for producing azelate-specific lithium complex greases, where performance characteristics are deliberately targeted through the choice of the C9 diacid backbone.
Ideal for the synthesis of specialty polyamides (e.g., PA69, PA109) and polyesters where a lower glass transition temperature and increased chain flexibility are required compared to polymers made from shorter-chain diacids like adipic or suberic acid.[5][12] Its liquid form simplifies handling during the polymerization process.[7]
Serves as a key complexing agent precursor in the manufacture of lithium complex greases.[2][13] Its use allows formulators to create greases with a specific balance of properties, such as thermal stability, that are distinct from those achieved using other diacids like sebacic acid.[9]
Used as a plasticizer for polymers like PVC and rubber, particularly where good low-temperature flexibility is a critical performance requirement.[5][14] The C9 backbone of the azelate structure is effective at lowering the glass transition temperature of the final polymer formulation.[5]
Corrosive